2-(2-Hexylphenyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hexylphenyl)pyridine typically involves the coupling of a hexyl-substituted phenyl compound with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of catalysts, solvents, and reaction conditions is optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hexylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of hexyl-substituted benzaldehyde or benzoic acid.
Reduction: Formation of 2-(2-Hexylphenyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-Hexylphenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(2-Hexylphenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. For example, it may act as an inhibitor of certain kinases or as a ligand for metal ions in catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Pyridyl)phenyl compounds: These compounds share a similar structure but with different substituents on the phenyl ring.
Hexyl-substituted pyridines: Compounds with hexyl groups attached to different positions on the pyridine ring.
Uniqueness: Its structure allows for specific interactions in catalytic and biological systems, making it a valuable compound in various research fields .
Properties
CAS No. |
159659-51-5 |
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Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-(2-hexylphenyl)pyridine |
InChI |
InChI=1S/C17H21N/c1-2-3-4-5-10-15-11-6-7-12-16(15)17-13-8-9-14-18-17/h6-9,11-14H,2-5,10H2,1H3 |
InChI Key |
BHENMTYLCQIWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
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